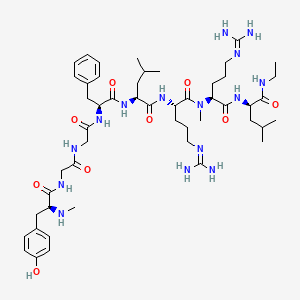

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8)

描述

E2078 是一种合成的强啡肽 A (1-8) 衍生物,强啡肽 A (1-8) 是一种天然存在的阿片类肽。该化合物以其强效的镇痛特性和与κ阿片受体相互作用的能力而闻名。 E2078 经过修饰,以增强其对蛋白水解切割的稳定性,使其成为研究和潜在治疗应用中宝贵的化合物 .

准备方法

合成路线和反应条件

E2078 的合成涉及固相肽合成法。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。E2078 的特定序列包括修饰,例如 N-甲基化和 D-氨基酸的掺入,以增强稳定性。 反应条件通常涉及使用偶联试剂,如 N,N'-二异丙基碳二酰亚胺和羟基苯并三唑,以及保护基团,以防止不必要的副反应 .

工业生产方法

E2078 的工业生产遵循与实验室合成相似的原理,但规模更大。自动肽合成仪通常用于确保精确度和效率。 合成肽的纯化是通过高效液相色谱法实现的,确保高纯度和一致性 .

化学反应分析

反应类型

E2078 主要经历肽键形成和断裂反应。它被设计为抵抗酶降解,而酶降解是肽类化合物常见的挑战。 该化合物还可以参与氧化和还原反应,具体取决于其结构中存在的特定官能团 .

常用试剂和条件

E2078 合成和修饰中常用的试剂包括 N,N'-二异丙基碳二酰亚胺、羟基苯并三唑和各种保护基团,如叔丁氧羰基和芴甲氧羰基。 反应通常在温和条件下进行,以保持肽的完整性 .

形成的主要产物

E2078 合成形成的主要产物是具有所需序列和修饰的完全组装的肽。 在纯化过程中去除任何副产物或不完整的序列 .

科学研究应用

Neuroprotection

Recent studies have demonstrated that Dynorphin A (1-8) has neuroprotective properties, particularly in the context of ischemic stroke. Research indicates that this compound can inhibit oxidative stress and apoptosis in models of cerebral ischemia/reperfusion injury.

- Mechanism of Action : The neuroprotective effects are mediated through the activation of NMDA receptors and κ-opioid receptors. In a study involving middle cerebral artery occlusion (MCAO) rats, intranasal administration of Dynorphin A (1-8) led to significant behavioral improvements and reduced cerebral infarction volume compared to control groups. This suggests that the compound effectively crosses the blood-brain barrier when administered intranasally, providing a promising route for therapeutic delivery .

- Clinical Implications : The ability to mitigate oxidative stress and neuronal apoptosis positions Dynorphin A (1-8) as a potential candidate for treating neurodegenerative diseases and acute neurological injuries.

Pain Management

Dynorphin A (1-8) has been investigated for its analgesic properties, particularly in relation to chronic pain conditions. Its binding affinity for κ-opioid receptors suggests that it may serve as an effective pain reliever.

- Analgesic Effects : A study indicated that Dynorphin A analogs exhibit long-lasting antinociceptive effects, making them viable alternatives to traditional opioids for pain management. The modification of the peptide structure enhances its stability against enzymatic degradation, thereby increasing its efficacy in clinical settings .

- Potential for Opioid Use Disorder Treatment : Given its unique mechanism of action at the κ-opioid receptor, Dynorphin A (1-8) may help alleviate withdrawal symptoms in opioid-dependent individuals while minimizing the risk of addiction associated with classical μ-opioid agonists .

Substance Use Disorders

The role of Dynorphin A (1-8) in substance use disorders has garnered attention due to its influence on the brain's reward pathways.

- Alcohol Administration Studies : Research has shown that high doses of alcohol significantly increase the release of Dynorphin A (1-8) in the nucleus accumbens, a critical region involved in reinforcement and stress responses. This suggests that dynorphins may play a role in mediating alcohol's aversive effects and could be targeted for developing treatments for alcohol use disorders .

Structural Modifications and Their Impact

The structural modifications made to create (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) enhance its pharmacokinetic properties:

| Modification | Effect |

|---|---|

| N-Methylation of Tyr1 | Increases stability against degradation |

| N-Methylation of Arg7 | Enhances receptor binding affinity |

| D-Leu substitution | Improves analgesic potency |

These modifications allow the compound to maintain its biological activity while providing better stability and efficacy compared to natural dynorphins .

作用机制

E2078 通过与中枢神经系统的κ阿片受体结合发挥作用。这种结合抑制了参与疼痛传递的神经递质的释放,从而产生镇痛作用。 该化合物的修饰,如 N-甲基化和 D-氨基酸的掺入,增强了其稳定性,并防止肽酶快速降解 .

相似化合物的比较

类似化合物

强啡肽 A (1-8): E2078 衍生自的天然肽。它具有相似的镇痛特性,但稳定性较差。

U50488H: 一种合成的κ阿片受体激动剂,具有相似的镇痛作用,但结构特征不同。

纳曲酮: 另一种κ阿片受体激动剂,用于治疗瘙痒。

E2078 的独特性

E2078 的独特性在于其对蛋白水解切割的增强稳定性,这是通过特定的修饰(如 N-甲基化和 D-氨基酸的掺入)实现的。 这些修饰使 E2078 成为研究和潜在治疗应用的宝贵工具,因为它与天然对应物相比,可以保持更长时间的活性 .

生物活性

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8), a synthetic analog of the endogenous opioid peptide dynorphin A, has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various systems, and implications for pain management and neurological conditions.

Structure and Synthesis

The compound is characterized by modifications at specific amino acid positions, notably N-methylation of the tyrosine and arginine residues, as well as a D-leucine substitution at position 8. These alterations enhance metabolic stability and receptor selectivity, particularly for the kappa opioid receptor (KOR) . The synthesis of this analog involved the development of structure-activity relationships (SAR) that informed its efficacy in various bioassays.

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily exerts its effects through interactions with opioid receptors, particularly KORs. The compound demonstrates high affinity for KORs compared to mu (MOR) and delta (DOR) receptors, which is crucial for its analgesic properties .

Key Findings:

- Binding Affinity : The compound exhibits an IC50 value of 0.3 nM in guinea pig ileum assays, indicating potent activity at KORs .

- Analgesic Effects : In mouse tail-pinch tests, it showed an ED50 of 0.75 mg/kg, making it 2.5 times more potent than morphine in producing analgesia .

Pain Modulation

Research has established that dynorphin A analogs can modulate pain pathways effectively. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) enhance its analgesic properties while minimizing side effects commonly associated with traditional opioids.

| Study | Effect | IC50/ED50 | Notes |

|---|---|---|---|

| Guinea Pig Ileum | Opioid activity | IC50 = 0.3 nM | High affinity for KOR |

| Mouse Tail-Pinch | Analgesic effect | ED50 = 0.75 mg/kg | More potent than morphine |

| Rabbit Vas Deferens | Opioid receptor binding | IC50 = 2.6 nM | Selective for KOR over MOR/DOR |

Neurological Impact

Dynorphins are implicated in various neurological processes, including stress response and mood regulation. Elevated levels of dynorphin A have been observed in conditions such as Tourette's syndrome and chronic pain states . The modulation of dynorphin levels may offer therapeutic avenues for managing these disorders.

Case Studies

- Chronic Neuropathic Pain : Studies indicate that dynorphin A analogs can alleviate chronic pain by modulating neuropeptide signaling pathways . Patients receiving dynorphin-based therapies reported reduced pain levels without significant adverse effects.

- Tourette's Syndrome : Elevated CSF levels of dynorphin A were noted in patients with Tourette's syndrome, suggesting a potential role in the pathophysiology of the disorder . Targeting dynorphin pathways may provide new treatment strategies.

属性

IUPAC Name |

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, E-2078 initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.

A: The molecular formula of E-2078 is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].

A: E-2078 demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].

ANone: The research focuses primarily on the pharmacological properties of E-2078 as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of E-2078 in the provided scientific literature.

ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for E-2078.

A: While the provided research does not elaborate on the systematic modification of the E-2078 structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.

A: Research indicates that E-2078 is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.

A: E-2078 shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of E-2078 in mediating analgesia [].

ANone: The provided research does not focus on resistance mechanisms to E-2078. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.

A: While the research does not provide a comprehensive safety profile, E-2078's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, E-2078 did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].

ANone: The research does not explore specific biomarkers related to E-2078 treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.

A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of E-2078 across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。